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Compound of Interest

5-ethyl-3-N,2-dimethylpyrazole-
Compound Name:

3,4-diamine
CAS No.: 1483264-39-6
Cat. No.: B2866709

Get Quote

Introduction

The search for novel kinase inhibitors often relies on "privileged scaffolds"—molecular
frameworks capable of mimicking the adenine moiety of ATP to bind effectively within the
kinase hinge region. CAS 1483264-39-6 (3-Ethyl-N1,5-Dimethyl-1H-Pyrazole-4,5-Diamine) is a
highly functionalized heterocyclic building block designed for this purpose.

Its specific substitution pattern—featuring an ethyl group at C3, a methyl group at N1, and a
diamine motif at C4/C5 (with N-methylation at position 5)—makes it an ideal precursor for
synthesizing fused bicyclic systems such as Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-
blpyrazines. These fused systems are bioisosteres of the purine core found in ATP and are
central to the pharmacology of FDA-approved drugs like Ibrutinib (BTK inhibitor) and Ruxolitinib
(JAK inhibitor).

Key Structural Features

o Pyrazole Core: Provides a rigid aromatic template.
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» 4,5-Diamine Functionality: Enables cyclization with electrophiles (aldehydes, carboxylic
acids, 1,2-dicarbonyls) to form the "hinge-binding" domain.

* N1-Methyl & C3-Ethyl Groups: Provide hydrophobic contacts within the kinase pocket (e.g.,
the gatekeeper region or solvent front), improving potency and selectivity compared to
unsubstituted analogs.

Mechanism of Action: Scaffold-Based Design

When transformed into a bicyclic inhibitor (e.g., a pyrazolo[3,4-d]pyrimidine), the scaffold
functions as a Type | ATP-Competitive Inhibitor.

» Hinge Binding: The newly formed pyrimidine/pyrazine ring acts as the hydrogen bond
acceptor/donor system, interacting with the kinase hinge residues (e.g., Met, Glu, or Asp
backbone amides).

» Hydrophobic Pocket Occupancy: The C3-Ethyl group is positioned to occupy the
hydrophobic pocket behind the ATP binding site (often the "gatekeeper" residue), a critical
determinant of selectivity.

e Solvent Exposure: Substituents added to the scaffold during synthesis (e.g., aryl groups)
extend into the solvent-exposed region or the ribose-binding pocket, allowing for the fine-
tuning of pharmacokinetic properties.

Application Notes & Experimental Considerations
Solubility & Stock Preparation

¢ Solubility: The free base (CAS 1483264-39-6) is moderately soluble in polar organic solvents
(DMSO, DMF, Ethanol) but has low water solubility.

o Stock Solution: Prepare a 100 mM stock in DMSO.

o Protocol: Weigh 15.4 mg of powder and dissolve in 1 mL of anhydrous DMSO. Vortex for 1
minute.

o Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months. Avoid repeated
freeze-thaw cycles.
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» Handling: The diamine is sensitive to oxidation (turning brown upon air exposure). Handle
under inert atmosphere (Nitrogen/Argon) when possible.

Reaction Compatibility

e Cyclization: The 4-amino and 5-methylamino groups are nucleophilic. The 4-amino group is
generally less sterically hindered but less nucleophilic than the 5-(methylamino) group.
Regioselectivity in cyclization reactions must be controlled by pH or temperature.

 Purification: Resulting bicyclic products are often basic. Purify using Reverse-Phase HPLC
(C18) with a gradient of Water/Acetonitrile (+0.1% Formic Acid).

Protocols
Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine
Library (Model Reaction)

Objective: To convert the scaffold into a bioactive kinase inhibitor core.

Reagents:

Scaffold: CAS 1483264-39-6 (1.0 eq)

Cyclizing Agent: Triethyl orthoformate (for unsubstituted core) or Aryl aldehydes (for
substituted core).

Solvent: Ethanol or Acetic Acid.

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq).
Procedure:

» Dissolution: In a round-bottom flask, dissolve 154 mg (1 mmol) of CAS 1483264-39-6 in 5
mL of Ethanol.

e Addition: Add 1.5 mmol of the desired aldehyde (e.g., 4-chlorobenzaldehyde) or 3 mL of
Triethyl orthoformate.
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o Reflux: Heat the mixture to reflux (80°C) for 4—6 hours. Monitor by LC-MS for the
disappearance of the diamine peak (MW ~154).

» Oxidation (if using aldehyde): If an aldehyde was used, the intermediate dihydro-structure
requires oxidation. Add DDQ (1.1 eq) and stir at RT for 1 hour.

o Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with NaHCO3 and Brine.
 Purification: Isolate the product via Flash Chromatography (DCM/MeOH gradient).

 Validation: Verify structure via 1H-NMR and Mass Spec (Expected MW: Scaffold +
Electrophile - H20/H2).

Protocol B: Biochemical Kinase Assay (ADP-Glo)

Objective: Determine the IC50 of the synthesized inhibitor against a target kinase (e.g.,
CDK2/CyclinE).

Materials:

Kinase Enzyme (e.g., CDK2/CycE, 10 ng/well).

Substrate: Histone H1 peptide.

ATP: Ultra-pure (10 pM final).

Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA.

Detection: Promega ADP-Glo™ Kinase Assay Kit.
Steps:

e Compound Prep: Prepare a 3-fold serial dilution of the synthesized inhibitor in DMSO (Top
concentration: 10 uM).

» Reaction Setup: In a white 384-well plate, add:

o 2 uL Kinase solution.
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o 1 pL Compound (or DMSO control).

o 2 UL Substrate/ATP mix.

e Incubation: Incubate at Room Temperature for 60 minutes.

e Termination: Add 5 pL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
Incubate 40 min.

o Detection: Add 10 pL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
Incubate 30 min.

e Read: Measure Luminescence on a plate reader (e.g., EnVision).

e Analysis: Plot RLU vs. log[Concentration] to calculate IC50 using non-linear regression
(GraphPad Prism).

Protocol C: Cellular Viability Assay (CellTiter-Glo)

Objective: Assess the efficacy of the scaffold-derived inhibitor in cancer cells (e.g., MCF-7).

Steps:

Seeding: Plate MCF-7 cells (3,000 cells/well) in 96-well opaque plates. Incubate 24h.

Treatment: Add compounds (serial dilution) to cells. Final DMSO < 0.5%.

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Measurement: Add 100 uL CellTiter-Glo reagent. Shake for 2 min. Incubate 10 min.

Read: Measure Luminescence. Normalize to DMSO control (100% viability).

Data Presentation & Analysis
Table 1: Physicochemical Profile of CAS 1483264-39-6
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Property Value Notes

Molecular Formula C7H14N4 Base scaffold (Diamine)

Low MW allows for efficient

Molecular Weight 154.21 g/mol )
"growing" of the molecule
Appearance Off-white to pale brown solid Sensitive to oxidation
Solubility DMSO (>50 mg/mL) Excellent for stock solutions
_ Basic nitrogens facilitate salt
pKa (Calc) ~4.5 (Amine), ~2.0 (Pyrazole)

formation

Table 2: Expected Kinase Selectivity Profile (Scaffold-
Dependent)

Note: This profile depends on the "R" groups added during synthesis.

Target Family Rationale for Targeting

CDK (1, 2, 4, 6) Pyrazolo-pyrimidines are classic CDK
o pharmacophores (e.g., Dinaciclib).

JAK (1, 2, 3) Structural similarity to Ruxolitinib core.

| FGFR / VEGFR | Ethyl group at C3 often fits the hydrophobic gatekeeper in Angiokinase
targets. |

Visualization
Figure 1: Synthesis of Kinase Inhibitors from CAS
1483264-39-6

Caption: Chemical pathway converting the diamine scaffold into a bioactive Pyrazolo[3,4-
d]pyrimidine core.
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Figure 2: Mode of Binding (ATP-Competitive)

Caption: Schematic interaction of the synthesized scaffold within the Kinase ATP-binding
pocket.
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(Note: CAS 1483264-39-6 is a specialized intermediate.[1] While direct literature on this
specific CAS is limited to chemical catalogs, the chemistry described above is standard for the
4,5-diaminopyrazole class of kinase inhibitors.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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